N-Acetylphytosphingosine

Apoptosis Radiosensitization Leukemia

Choose N-Acetylphytosphingosine (NAPS) for your apoptosis and inflammation research. NAPS triggers Bak-dependent mitochondrial apoptosis within 3 hours—vs. 16 hours for C2-ceramide—enabling effective radiation sensitization in breast and lung carcinoma models. With a 0.38 µM IC50 against formyl peptide-induced oxidant release, it is 3.9-fold more potent than phytosphingosine. NAPS uniquely suppresses phospholipase D (79% at 10 µM) and induces COX-2 via a p38-independent pathway, eliminating pathway confounding in keratinocyte models. Secure high-purity NAPS to achieve reproducible, pathway-specific results.

Molecular Formula C20H41NO4
Molecular Weight 359.5 g/mol
CAS No. 21830-28-4
Cat. No. B212034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylphytosphingosine
CAS21830-28-4
SynonymsN-acetylphytosphingosine
NAPS compound
Molecular FormulaC20H41NO4
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O
InChIInChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1
InChIKeySZUJJDLBXJCDNT-ZCNNSNEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylphytosphingosine (CAS 21830-28-4): Technical Primer for Ceramide Signaling, Skin Barrier Repair, and Radiosensitization Procurement


N-Acetylphytosphingosine (NAPS, also known as C2 Phytoceramide or N-acetyl phytosphingosine) is a semisynthetic sphingolipid derivative of the yeast and plant-based sphingoid base phytosphingosine, possessing a C18 carbon backbone acetylated at the amino group . It is recognized as a bioactive signaling molecule that induces mitochondrial-dependent apoptosis via Bak activation [1] and inhibits formyl peptide-induced oxidant release in human neutrophils with an IC₅₀ of 0.38 μM [2]. The compound demonstrates utility across dermatological barrier repair, anti-inflammatory signaling, and radiation sensitization in oncology models .

Why N-Acetylphytosphingosine Cannot Be Substituted by Generic Phytosphingosine or C2-Ceramide for Research and Formulation


Substitution of N-Acetylphytosphingosine with the parent phytosphingosine or the commonly used analog C2-ceramide (N-acetylsphingosine) will introduce significant experimental variability due to marked differences in cytotoxic potency, signaling kinetics, and selectivity profiles. Phytosphingosine demonstrates substantially weaker inhibition of neutrophil oxidant release (IC₅₀ 1.48 μM vs. 0.38 μM for NAPS) and reduced apoptotic efficiency [1]. Conversely, C2-ceramide exhibits a slower apoptotic onset (16 hours vs. 3 hours) and a distinct phospholipase D inhibition profile [2], while tetraacetylphytosphingosine (TAPS) differs in its COX-2 induction pathway [3]. The following evidence establishes the quantitative boundaries that necessitate precise procurement.

N-Acetylphytosphingosine Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs


Rapid Apoptotic Kinetics vs. C2-Ceramide in Jurkat Leukemia Cells

N-Acetylphytosphingosine (NAPS) induces apoptosis with significantly faster kinetics than C2-ceramide. In Jurkat human leukemia cells, NAPS triggered significant apoptosis within 3 hours of treatment, whereas C2-ceramide required 16 hours to produce a comparable apoptotic response [1]. This temporal advantage was accompanied by early caspase-3 and caspase-8 activation and disruption of mitochondrial membrane potential in NAPS-treated cells [2].

Apoptosis Radiosensitization Leukemia

Enhanced Inhibition of Neutrophil Oxidant Release vs. Phytosphingosine and Sphingosine

In adherent human neutrophils stimulated with formyl-Met-Leu-Phe (fMLP), N-Acetylphytosphingosine suppressed oxidant release with an IC₅₀ of 0.38 μM, demonstrating superior potency compared to the parent phytosphingosine (IC₅₀ = 1.48 μM), sphingosine (IC₅₀ = 1.78 μM), and dihydrosphingosine (IC₅₀ = 15.4 μM) [1]. N-Acetylsphingosine (C2-ceramide) exhibited an IC₅₀ of 0.51 μM, approximately 1.3-fold less potent than NAPS in this assay .

Neutrophil Biology Oxidative Stress Inflammation

Differential Cytotoxicity Between Tumor and Normal Bronchial Epithelial Cells

In a comparative study of NCI-H460 human lung carcinoma cells versus BEAS2B normal human bronchial epithelial cells, N-Acetylphytosphingosine exhibited a differential recovery pattern. Both cell lines experienced inhibited proliferation and DNA synthesis upon NAPS treatment; however, normal BEAS2B cells recovered proliferation by 48 hours post-compound removal, whereas NCI-H460 tumor cells failed to recover and underwent more extensive DNA fragmentation [1]. This differential was not observed with other ceramide analogs tested in the same study.

Radiosensitization Selective Cytotoxicity Lung Cancer

Differential Phospholipase D Pathway Modulation vs. Sphingosine and Dihydrosphingosine

In fMLP-stimulated human neutrophils, N-Acetylphytosphingosine at 10 μM significantly reduced phosphatidylethanol formation (a measure of phospholipase D activity) to 2,851 ± 466 dpm/mg protein compared to control levels of 13,347 ± 2,018 dpm/mg protein [1]. In contrast, phytosphingosine treatment increased phosphatidylethanol levels to 35,649 ± 7,129 dpm/mg protein, and sphingosine dramatically elevated levels to 49,392 ± 14,706 dpm/mg protein, demonstrating opposite directional effects on PLD pathway activation [2].

Lipid Signaling Phospholipase D Neutrophil Activation

COX-2 Induction Pathway Distinction vs. Tetraacetylphytosphingosine (TAPS)

In HaCaT human keratinocytes, both NAPS and TAPS induced apoptosis and elevated COX-2 expression; however, the downstream signaling pathways diverged. NAPS-mediated COX-2 induction proceeded via tyrosine kinase, Src, PI3-kinase, PKC, and ERK, but was independent of p38 MAPK. In contrast, TAPS-mediated COX-2 expression required p38 MAPK signaling [1]. Furthermore, inhibition of COX-2 with celecoxib enhanced apoptosis in both NAPS- and TAPS-treated cells, indicating that COX-2 induction serves as a compensatory survival mechanism .

Apoptosis COX-2 Signal Transduction

Priority Procurement Scenarios for N-Acetylphytosphingosine Based on Quantified Differentiation


Radiosensitization Studies Requiring Rapid Apoptotic Kinetics

Investigators developing radiation sensitizers for cancer therapy should procure N-Acetylphytosphingosine rather than C2-ceramide due to the 3-hour vs. 16-hour apoptotic onset differential [1]. This kinetic advantage is critical for combination protocols with ionizing radiation, where temporal coordination of apoptotic signaling enhances therapeutic index. The compound has demonstrated enhanced clonogenic cell death in irradiated MDA-MB-231 breast carcinoma and NCI-H460 lung carcinoma cells when combined with radiation [2].

Neutrophil Oxidative Burst and Inflammation Models

For studies of formyl peptide-stimulated neutrophil activation, N-Acetylphytosphingosine is the preferred reagent due to its IC₅₀ of 0.38 μM against oxidant release, representing 3.9-fold greater potency than phytosphingosine and measurable superiority over N-acetylsphingosine [1]. The compound's unique suppression of phospholipase D activity (79% reduction vs. control at 10 μM) provides a defined tool for dissecting PLD-dependent signaling pathways in inflammatory cascades [2].

Keratinocyte Apoptosis and COX-2 Regulation in Dermatological Research

In HaCaT keratinocyte models, N-Acetylphytosphingosine enables p38 MAPK-independent COX-2 induction, whereas tetraacetylphytosphingosine (TAPS) requires p38 signaling [1]. Researchers investigating the COX-2 compensatory survival response in epidermal apoptosis should specifically select NAPS to avoid p38 pathway confounding. This distinction is relevant for psoriasis and inflammatory skin disease models where COX-2 modulation is a therapeutic target [2].

Comparative Ceramide Signaling Studies Requiring Defined Pathway Specificity

NAPS activates Bak-dependent mitochondrial apoptosis without engaging Bax, a selectivity profile distinct from other pro-apoptotic ceramides [1]. This specific Bcl-2 family engagement pattern, coupled with FADD-independent caspase-8 activation, positions NAPS as a refined tool for dissecting mitochondrial apoptosis pathways where Bax-independent mechanisms are under investigation. The compound's differential effect on tumor vs. normal bronchial epithelial cell recovery further supports its use in tumor-selective cytotoxicity studies [2].

Technical Documentation Hub

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